Troglitazone Sulfate Sodium

Description

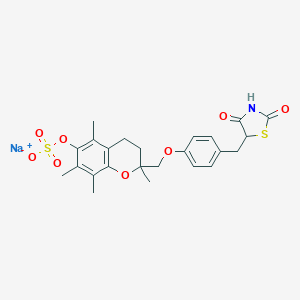

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIKTIPHNIELCY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26NNaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Troglitazone Sulfate Sodium

Target Receptor Interactions and Binding Characteristics

The interaction of Troglitazone (B1681588) Sulfate (B86663) Sodium with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), and other cellular proteins defines its pharmacological activity. Its profile is distinct, in some aspects, from its parent compound, troglitazone.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by Troglitazone Sulfate Sodium

While the parent compound, troglitazone, is a well-characterized PPAR agonist, the specific activity of its primary metabolite, this compound (also known as M-1), is less defined in the scientific literature. The activity of troglitazone provides essential context.

The parent compound, troglitazone, is recognized as a ligand for both PPARα and PPARγ subtypes. drugbank.comwikipedia.org It functions as an agonist for these nuclear receptors, which are critical regulators of glucose and lipid metabolism. drugbank.com Research indicates that troglitazone binds more strongly and has a higher affinity for PPARγ compared to PPARα. drugbank.comt3db.ca This activation of PPARs, particularly PPARγ, is central to the therapeutic effects of the thiazolidinedione class of drugs. tandfonline.com

However, specific studies detailing the binding affinity and activation potential of this compound for PPARα and PPARγ are not extensively available in the reviewed literature.

Significant differences exist in the metabolic and interaction profiles of this compound compared to its parent compound, troglitazone. While troglitazone is a potent PPARγ agonist, the direct binding characteristics of its sulfate conjugate are not clearly established. drugbank.comwikipedia.org The inhibitory effects of this compound on certain metabolic enzymes, such as cytochrome P450 enzymes CYP2C8 and CYP2C9, have been found to be weaker than those of the parent drug. tandfonline.com The most pronounced differential activity lies in the interaction with cellular transport proteins, where the sulfate metabolite exhibits a higher affinity for certain transporters than troglitazone itself. nih.gov

| Compound | Target Receptor | Activity | Relative Affinity |

|---|---|---|---|

| Troglitazone | PPARγ | Agonist | High |

| Troglitazone | PPARα | Agonist | Lower than for PPARγ |

| This compound | PPARγ / PPARα | N/A | N/A |

Specificity and Affinity for PPARα and PPARγ Subtypes

Non-PPAR Receptor and Protein Interactions

Troglitazone and its metabolites engage with various cellular pathways and proteins beyond the PPAR system.

The parent compound, troglitazone, demonstrates significant anti-inflammatory properties through the inhibition of the pro-inflammatory transcription factor Nuclear Factor Kappa-B (NF-κB). t3db.caresearchgate.net Studies have shown that troglitazone treatment is associated with a decrease in NF-κB activity and a corresponding increase in its inhibitor, IκB. drugbank.comwikipedia.org This action is considered a key part of its anti-inflammatory effects. nih.gov For instance, troglitazone has been shown to significantly reduce TNF-α-induced phosphorylation of the p65 subunit of NF-κB in endothelial cells. nih.gov

The specific modulatory effect of this compound on the NF-κB signaling pathway is not detailed in the available scientific literature.

This compound has been shown to interact significantly with several cellular regulatory proteins, particularly membrane transporters, which distinguishes it from its parent compound.

This compound is a substrate and a potent inhibitor of Organic Anion Transporting Polypeptides (OATPs), which are influx transporters crucial for the uptake of compounds into hepatocytes. nih.govdiabetesjournals.org Notably, the sulfate conjugate has a higher affinity for OATPs than troglitazone itself or its other metabolites. nih.gov It is transported effectively by OATP-C (also known as OATP1B1) and strongly inhibits estrone-3-sulfate transport mediated by OATP-C and OATP8 (OATP1B3). nih.gov

Furthermore, this compound is involved in efflux transport. It has been identified as a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2, gene symbol ABCC2), an ATP-binding cassette (ABC) transporter located on the apical membrane of hepatocytes that excretes drug conjugates into the bile. tandfonline.comunc.edunih.gov The sulfate metabolite is also a potent inhibitor of the bile salt export pump (BSEP), another critical canalicular transport protein. uzh.ch In terms of metabolic enzymes, this compound is a weaker inhibitor of CYP2C enzymes compared to the parent troglitazone. tandfonline.com

| Protein Target | Protein Family/Function | Observed Interaction | Reference |

|---|---|---|---|

| OATP-C (OATP1B1) | Influx Transporter | Substrate and potent inhibitor; higher affinity than parent troglitazone. | nih.gov |

| OATP8 (OATP1B3) | Influx Transporter | Potent inhibitor; weak substrate. | nih.gov |

| MRP2 (ABCC2) | Efflux Transporter | Substrate for biliary excretion. | tandfonline.comunc.edu |

| BSEP | Efflux Transporter (Bile Salts) | Potent inhibitor. | uzh.ch |

| CYP2C Enzymes | Metabolic Enzymes | Weaker inhibitor than parent troglitazone. | tandfonline.com |

Inhibition of Nuclear Factor Kappa-B (NF-κB) Signaling

Enzymatic and Transporter Interactions of this compound

In contrast to the limited data on its signaling effects, the interactions of troglitazone sulfate with metabolic enzymes and drug transporters, particularly in the liver, are more thoroughly investigated.

Troglitazone sulfate, also identified as metabolite M1, demonstrates inhibitory activity against certain Cytochrome P450 (CYP) enzymes. nih.govtandfonline.com However, its inhibitory effects are less potent than those of the parent drug, troglitazone, and the quinone-type metabolite (M3). nih.govtandfonline.com

Research comparing the inhibitory potential of troglitazone and its metabolites on various human CYP enzymes found that the sulphate conjugate (M1) was the second most potent inhibitor for CYP2C enzymes, following the quinone metabolite. nih.govtandfonline.com The effects of the glucuronide conjugate (M2) were noted to be very weak. nih.govtandfonline.com In studies using human liver microsomes, troglitazone and its metabolites, including the sulfate form, were shown to inhibit reactions catalyzed by specific P450 enzymes, such as S-warfarin 7-hydroxylation (CYP2C9) and paclitaxel (B517696) 6α-hydroxylation (CYP2C8). nih.gov

Table 1: Comparative Inhibition of Human Cytochrome P450 Enzymes by Troglitazone Metabolites

| Metabolite | Potency Rank (CYP2C Enzymes) | Notes |

| Quinone Metabolite (M3) | 1 | Most potent inhibitor among metabolites. nih.gov |

| Sulfate Conjugate (M1) | 2 | Moderate inhibitor. nih.govtandfonline.com |

| Glucuronide Conjugate (M2) | 3 | Very weak inhibitory effects. nih.govtandfonline.com |

Troglitazone sulfate is a significant modulator of several hepatic drug transporters, an activity that is critical to understanding the disposition of bile acids and other endogenous compounds.

Bile Salt Export Pump (BSEP, ABCB11): Troglitazone sulfate is known to be an inhibitor of BSEP. nih.govresearchgate.netcore.ac.uk The inhibition of this primary canalicular bile salt transporter can contribute to an accumulation of bile acids within hepatocytes.

Multidrug Resistance-Associated Proteins (MRPs): The sulfate conjugate is capable of inhibiting MRP4 (ABCC4), a basolateral efflux transporter that provides an alternative route for bile acid removal from hepatocytes under cholestatic conditions. core.ac.uk This dual inhibition of both canalicular (BSEP) and basolateral (MRP4) efflux pathways by troglitazone sulfate can predispose hepatocytes to toxicity.

Organic Solute Transporter Alpha/Beta (OSTα/β): Troglitazone sulfate has been identified as a novel inhibitor of OSTα/β. nih.govphysiology.org OSTα/β is a basolateral, bidirectional transporter whose expression is significantly increased in cholestatic liver conditions, where it functions as a "safety-valve" for bile acid efflux from the hepatocyte into the sinusoidal blood. nih.gov Inhibition of OSTα/β by troglitazone sulfate may therefore impair a crucial hepatoprotective mechanism. nih.gov Kinetic studies have determined the half-maximal inhibitory concentrations (IC50) for troglitazone sulfate against the transport of various bile acids by OSTα/β. researchgate.net

Table 2: IC50 Values for Troglitazone Sulfate Inhibition of OSTα/β-Mediated Bile Acid Transport

| Bile Acid Substrate | IC50 of Troglitazone Sulfate (µM) |

| Glycocholate | 102 researchgate.net |

| Taurocholate | 265 researchgate.net |

| Glycochenodeoxycholate | 333 researchgate.net |

| Taurochenodeoxycholate | 334 researchgate.net |

Data derived from studies using an OSTα/β-overexpressing cell line with a 5µM bile acid concentration. researchgate.net

Modulation of Hepatic Drug Transporters (e.g., BSEP, MRPs, OATPs, OSTα/β, NTCP)

Canalicular Efflux Transporters (e.g., BSEP, MRP2, MRP4)

Canalicular efflux transporters are responsible for the excretion of bile acids, conjugated metabolites, and other organic anions from the hepatocyte into the bile. Inhibition of these transporters can lead to the intrahepatic accumulation of potentially toxic substances.

Bile Salt Export Pump (BSEP, ABCB11): Troglitazone sulfate is a potent competitive inhibitor of the bile salt export pump (BSEP). nih.gov In vitro studies using isolated canalicular rat liver plasma membrane vesicles demonstrated that troglitazone sulfate competitively inhibits ATP-dependent taurocholate transport, a process mediated by BSEP, with an apparent Ki value of 0.23 microM. nih.gov This inhibitory potential is significantly greater than that of the parent compound, troglitazone. The high accumulation of troglitazone sulfate in rat liver tissue, coupled with its strong BSEP inhibition, suggests that this metabolite is a key contributor to the interference with bile acid export at the canalicular level. nih.gov Inhibition of BSEP by troglitazone sulfate can lead to an increase in intracellular bile acid concentrations, a key factor in cholestatic liver injury. xiahepublishing.comfrontiersin.org

Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2): Troglitazone sulfate is a substrate for MRP2. researchgate.net This transporter plays a role in the elimination of troglitazone sulfate and its glucuronide conjugate into the bile. xiahepublishing.com The elimination of these metabolites via MRP2 is considered a significant factor in the pathogenesis of troglitazone-induced cholestatic injury. xiahepublishing.com Furthermore, troglitazone sulfate can competitively inhibit MRP2-mediated transport of other substrates, such as conjugated bilirubin, potentially leading to hyperbilirubinemia. xiahepublishing.com Studies in MRP2-deficient (TR-) rats showed a significant delay in the biliary secretion of troglitazone sulfate. researchgate.net

Multidrug Resistance-Associated Protein 4 (MRP4, ABCC4): Troglitazone sulfate has been identified as an inhibitor of MRP4. xiahepublishing.comfrontiersin.org MRP4 is a basolateral efflux transporter that can move substrates from the hepatocyte into the blood, but it is also present on the canalicular membrane. frontiersin.org The simultaneous inhibition of both the canalicular transporter BSEP and the basolateral transporter MRP4 by troglitazone sulfate can predispose hepatocytes to the toxic effects of accumulated bile acids. xiahepublishing.com Micafungin, a compound containing a sulfate group, has been shown to be a strong inhibitor of MRP4, with an IC50 value of 4 µM. frontiersin.org

Table 1: Interaction of Troglitazone Sulfate with Canalicular Efflux Transporters

| Transporter | Interaction Type | Ki / IC50 Value | Consequence |

| BSEP | Competitive Inhibitor | 0.23 µM (Ki) nih.gov | Reduced bile salt export, intrahepatic bile acid accumulation nih.govfrontiersin.org |

| MRP2 | Substrate, Inhibitor | - | Biliary elimination of troglitazone sulfate; potential for drug-drug interactions xiahepublishing.comresearchgate.net |

| MRP4 | Inhibitor | IC50 < 200 µM nih.gov | Impaired efflux of substrates, contributing to cholestasis xiahepublishing.comfrontiersin.org |

Basolateral Uptake and Efflux Transporters (e.g., OATPs, NTCP, OSTα/β)

Basolateral transporters mediate the uptake of substances from the portal blood into hepatocytes and the efflux of compounds from the hepatocyte back into the circulation.

Organic Anion Transporting Polypeptides (OATPs): Troglitazone sulfate has been shown to be a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are predominantly expressed on the basolateral membrane of human hepatocytes. mdpi.comnih.gov The transport of troglitazone sulfate by these uptake transporters contributes to its accumulation within the liver. nih.gov Inhibition of OATP transporters by various drugs can lead to significant drug-drug interactions. mdpi.comnih.gov

Sodium-Taurocholate Cotransporting Polypeptide (NTCP): NTCP is a primary transporter for the uptake of bile acids from the portal vein into hepatocytes. xiahepublishing.com While troglitazone itself is known to inhibit NTCP, the direct interaction of troglitazone sulfate with NTCP is less characterized. xiahepublishing.com However, inhibition of NTCP can reduce the hepatic uptake of bile acids, which could be a compensatory mechanism to mitigate intracellular bile salt accumulation. xiahepublishing.com

Organic Solute Transporter Alpha/Beta (OSTα/β): Troglitazone sulfate has been identified as a novel inhibitor of the basolateral efflux transporter Organic Solute Transporter α/β (OSTα/β). physiology.org This transporter facilitates the movement of bile acids and other steroids out of the hepatocyte and back into the sinusoidal blood, playing a protective role during cholestatic conditions. physiology.orgsolvobiotech.com In vitro studies demonstrated that troglitazone sulfate inhibits OSTα/β-mediated transport. nih.govphysiology.org One study reported an IC50 value of 191 µM for the inhibition of OSTα/β-mediated dehydroepiandrosterone (B1670201) sulfate (DHEAS) uptake by troglitazone sulfate. nih.gov Another study reported apparent half-maximal inhibitory concentrations (IC50,app) for troglitazone sulfate inhibition of OSTα/β-mediated transport of various bile acids, including 334 µM for taurochenodeoxycholate, 333 µM for glycochenodeoxycholate, 265 µM for taurocholate, and 102 µM for glycocholate. nih.govresearchgate.net The inhibition of OSTα/β by troglitazone sulfate could impair this protective efflux pathway, potentially exacerbating cholestatic liver injury. nih.gov

Table 2: Interaction of Troglitazone Sulfate with Basolateral Transporters

| Transporter | Location | Function | Interaction with Troglitazone Sulfate | IC50 Value |

| OATPs (OATP1B1, OATP1B3) | Basolateral | Uptake | Substrate mdpi.comnih.gov | - |

| NTCP | Basolateral | Uptake | Less characterized for sulfate conjugate xiahepublishing.com | - |

| OSTα/β | Basolateral | Efflux | Inhibitor nih.govphysiology.org | 191 µM (DHEAS uptake) nih.gov, 102-334 µM (bile acid transport) nih.govresearchgate.net |

Interaction with Sulfatase Enzymes

Sulfatase enzymes are responsible for hydrolyzing sulfate esters, a process that can reverse the sulfation of compounds. While sulfation is a major metabolic pathway for troglitazone, the interaction of its sulfated metabolite with sulfatase enzymes is not extensively detailed in the provided search results. nih.govnih.gov Some sources mention that preparations of β-glucuronidase from mollusks and bovine liver can contain sulfatase activity. However, specific studies detailing the hydrolysis of troglitazone sulfate by sulfatases are not prominent. The process of sulfation is catalyzed by sulfotransferase enzymes, with ST1A3 being the primary enzyme responsible for the sulfation of troglitazone in the human liver. nih.gov The reverse reaction, catalyzed by sulfatases, could potentially convert troglitazone sulfate back to troglitazone within tissues, but further research is needed to elucidate the significance of this pathway for troglitazone sulfate.

Preclinical Pharmacokinetics and Biotransformation of Troglitazone Sulfate Sodium

Absorption Mechanisms in In Vitro Systems and Animal Models

The absorption of Troglitazone (B1681588) Sulfate (B86663) from systemic circulation into tissues is not a simple process of passive diffusion. As a sulfate conjugate, its physicochemical properties—increased polarity and molecular size compared to the parent drug—limit its ability to freely permeate cell membranes. frontiersin.org Consequently, its movement across biological barriers is predominantly facilitated by a suite of carrier proteins.

Preclinical research using various in vitro systems has been pivotal in elucidating the transport mechanisms for Troglitazone Sulfate. Studies have demonstrated that this metabolite is a substrate for several uptake and efflux transporters.

Sulfate conjugates of xenobiotics generally require transport proteins for their distribution and excretion. frontiersin.org For Troglitazone Sulfate, members of the Organic Anion Transporting Polypeptide (OATP) family have been identified as key uptake carriers. frontiersin.org These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and drugs. In addition to OATPs, the heteromeric organic solute transporter, consisting of OSTα and OSTβ subunits, has been shown to transport Troglitazone Sulfate. solvobiotech.com This transporter is located on the basolateral membrane of epithelial cells in tissues like the small intestine, kidney, and liver, where it facilitates the efflux of bile acids and other organic solutes into the blood. solvobiotech.com

Efflux transporters, particularly the Multidrug Resistance-Associated Protein 2 (MRP2), are also integral to the disposition of Troglitazone Sulfate by mediating its excretion into the bile. xiahepublishing.comresearchgate.net The interplay between uptake (OATPs, OSTα/β) and efflux (MRP2) transporters is therefore a critical determinant of the metabolite's net absorption and distribution dynamics.

| Transporter Family | Specific Transporter | Function | System Studied | Reference |

|---|---|---|---|---|

| SLCO (OATP) | OATP1B1, OATP2B1, OATP1B3 | Uptake | Transfected Cell Lines (e.g., HEK293) | frontiersin.org |

| SLC51 (OST) | OSTα/β | Uptake/Efflux | HEK293 cells expressing OSTα/β | solvobiotech.com |

| ABCC (MRP) | MRP2 | Efflux (Biliary Excretion) | Transport-deficient (TR-) rats | xiahepublishing.comresearchgate.net |

Distribution Dynamics in Animal Tissues (Mechanistic Focus)

The distribution of Troglitazone Sulfate in preclinical animal models is largely dictated by the expression and activity of the aforementioned transport proteins, leading to specific patterns of tissue uptake and high binding to plasma proteins.

The liver is the principal organ governing the uptake and subsequent elimination of Troglitazone Sulfate. nih.gov Pharmacokinetic studies in rats, mice, and dogs demonstrated high uptake of the parent drug, troglitazone, by the liver, which is a primary site of its metabolism into the sulfate conjugate. nih.gov The subsequent distribution of this metabolite is also liver-centric.

Studies utilizing transport-deficient (TR-) rats, which lack a functional Mrp2 transporter, provide compelling evidence for the liver's role. In these animals, the inability to efficiently excrete Troglitazone Sulfate into the bile resulted in a dramatic 2- to 50-fold increase in its plasma levels compared to normal rats. researchgate.net This demonstrates that hepatic uptake followed by biliary excretion is the main disposition pathway, and when this pathway is blocked, the metabolite accumulates systemically. This accumulation in plasma was also associated with a significant increase in urinary excretion of the metabolite in an attempt to compensate for the lack of biliary clearance. researchgate.net

The parent compound, troglitazone, is known to bind extensively to plasma proteins. In preclinical studies involving rats, the binding to serum albumin was determined to be greater than 99%. nih.gov This high degree of protein binding is a significant pharmacokinetic characteristic, as only the unbound fraction of a drug is available to distribute into tissues and exert a pharmacological effect.

While comprehensive data on the plasma protein binding of the Troglitazone Sulfate metabolite itself in various preclinical species is not extensively detailed in the available literature, the binding characteristics of the parent compound provide an important reference. It is common for metabolites to have different binding affinities compared to their parent compounds. Studies on the stereoisomers of troglitazone have noted variations in protein binding among different animal species, including mice and rats. nih.gov

| Compound | Species | Binding Protein | Bound Fraction (%) | Reference |

|---|---|---|---|---|

| Troglitazone (Parent Drug) | Rat | Serum Albumin | >99% | nih.gov |

| Troglitazone Stereoisomers | Mouse (KK and ddY strains) | Plasma/Albumin | Variable (Ki values 2-15 µM) | nih.gov |

| Troglitazone Sulfate | Preclinical Species | Plasma Proteins | Not specifically reported | N/A |

Tissue-Specific Uptake and Sequestration

Metabolic Pathways of Troglitazone Sulfate Sodium in Preclinical Models

While the formation of Troglitazone Sulfate is a major metabolic fate for the parent drug, this metabolite is not an inert endpoint. It can undergo further biotransformation, most notably a reconversion to the parent compound, a process that has significant pharmacokinetic implications.

A critical step in the biotransformation of Troglitazone Sulfate is its desulfation back to troglitazone. Preclinical studies in the F344 rat model have shown that this process occurs within the gastrointestinal tract. nih.gov After Troglitazone Sulfate is formed in the liver and excreted into the bile, it enters the intestine where it is acted upon by enzymes produced by the local microflora. nih.gov

Specifically, this deconjugation is catalyzed by an arylsulfate sulfotransferase originating from intestinal bacteria. nih.gov It is noteworthy that this reconversion is not mediated by mammalian arylsulfatase enzymes. Following this intestinal desulfation, the regenerated parent compound, troglitazone, is reabsorbed into the bloodstream. This was confirmed in studies where direct injection of Troglitazone Sulfate into the rat cecum led to the appearance of both the metabolite and the parent troglitazone in the plasma. nih.gov

This cycle of biliary excretion of the sulfate conjugate followed by intestinal deconjugation and reabsorption of the parent drug constitutes an enterohepatic circulation loop. nih.gov This mechanism can effectively prolong the systemic exposure and potential pharmacological activity of troglitazone. nih.gov

Further Metabolism of this compound into Other Metabolites

Troglitazone undergoes extensive metabolism in humans and animals, primarily through sulfation, glucuronidation, and oxidation. nih.govresearchgate.net The major metabolites identified in plasma are the sulfate conjugate (Metabolite 1 or M1) and a quinone-type metabolite (Metabolite 3 or M3). fda.gov A glucuronide conjugate (Metabolite 2 or M2) is also formed but is considered a minor metabolite in plasma. nih.gov In human plasma, the sulfate conjugate accounts for approximately 70% of the detected metabolites. researchgate.net

The formation of these metabolites involves several pathways. One key pathway is the oxidation of the chromane (B1220400) ring to produce a quinone metabolite. researchgate.net Additionally, research has revealed two distinct metabolic activation pathways for troglitazone. The first involves the oxidation of the substituted chromane ring system, leading to a reactive o-quinone methide derivative. The second, more novel pathway, involves the oxidative cleavage of the thiazolidinedione (TZD) ring. This cleavage can generate highly electrophilic intermediates such as alpha-ketoisocyanate and sulfenic acid. nih.govacs.org The presence of glutathione (B108866) (GSH) conjugates in the bile of rats treated with troglitazone confirms that these activation pathways occur in vivo. nih.govacs.org Studies with cryopreserved human hepatocytes have identified four metabolites: the glucuronide, sulfate, and two different glutathione (GSH) conjugates. capes.gov.br The two GSH metabolites could result from conjugation at either the 6-hydroxychromane nucleus or the thiazolidinedione ring, or they could be diastereomers of conjugation at one of these sites. capes.gov.br

In preclinical models using mice with humanized livers, both oxidative and conjugative metabolic pathways were observed. The primary oxidative routes were identified as mono- and di-oxidations, which could also be attributed to the formation of quinone or hydroquinone (B1673460) derivatives. nih.gov In these models, the sulfate conjugate was the predominant metabolite, showing a significant increase in both the liver and blood compared to control mice. nih.gov Conversely, the glucuronide conjugate was the main metabolite in the control (SCID) mice. nih.gov

Identification of Enzymes Responsible for Biotransformation

The biotransformation of troglitazone is a complex process involving multiple enzyme systems, primarily the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

Cytochrome P450 (CYP) Enzymes:

Several CYP isoforms are involved in the oxidative metabolism of troglitazone. The formation of the quinone-type metabolite (M3) is primarily catalyzed by CYP2C8 and CYP3A4 in the human liver. The relative contribution of these two enzymes can vary between individuals depending on their hepatic expression levels. While CYP3A4 demonstrates the highest catalytic activity at higher substrate concentrations, CYP2C8 is also a major contributor, particularly at lower concentrations. Other P450 enzymes like CYP1A1 and CYP2C19 show some activity in forming the quinone metabolite, but their roles are considered minor.

Troglitazone and its quinone metabolite (M3) have been found to competitively inhibit several CYP enzymes. Troglitazone shows significant inhibitory potential against CYP2C8 and CYP2C9, and to a lesser extent, CYP2C19 and CYP3A4. tandfonline.comnih.gov The M3 metabolite is the most potent inhibitor of the CYP2C enzymes among the metabolites tested. tandfonline.comnih.gov Furthermore, troglitazone has been shown to be an inducer of CYP3A4 and CYP2B6 enzymes in primary cultures of human hepatocytes. tandfonline.comdiabetesjournals.orgoup.com This induction of CYP3A4 provides a basis for clinically observed drug-drug interactions. nih.govtandfonline.com The metabolism of the thiazolidinedione ring, a novel biotransformation pathway, is selectively catalyzed by CYP3A enzymes. nih.govacs.org

UDP-glucuronosyltransferase (UGT) Enzymes:

Glucuronidation is another important pathway in troglitazone metabolism. In humans, multiple UGT enzymes are involved. UGT1A1 is estimated to contribute to about 30% of the total troglitazone glucuronidation. jst.go.jpnih.gov Other UGT1 and UGT2 family enzymes are responsible for the remaining glucuronidation activity. jst.go.jpnih.gov This multiplicity of involved UGTs suggests that individuals with a deficiency in one enzyme, such as UGT1A1, can still produce troglitazone glucuronide. jst.go.jpnih.gov In rats, UGT2B2 is suggested to be the primary enzyme responsible for troglitazone glucuronidation. jst.go.jpnih.gov

A summary of the enzymes involved in troglitazone biotransformation is presented below:

| Enzyme Superfamily | Specific Enzyme(s) | Role in Troglitazone Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2C8, CYP3A4 | Major enzymes in the formation of the quinone-type metabolite (M3). |

| CYP1A1, CYP2C19 | Minor roles in quinone-type metabolite formation. | |

| CYP3A Enzymes | Catalyze the oxidative cleavage of the thiazolidinedione ring. nih.govacs.org | |

| CYP3A4, CYP2B6 | Induced by troglitazone. tandfonline.com | |

| UDP-glucuronosyltransferase (UGT) | UGT1A1 | Contributes to ~30% of troglitazone glucuronidation in humans. jst.go.jpnih.gov |

| Other UGT1 & UGT2 | Responsible for the remaining glucuronidation in humans. jst.go.jpnih.gov | |

| UGT2B2 | Suggested primary enzyme for glucuronidation in rats. jst.go.jpnih.gov |

Excretion Mechanisms in Preclinical Models (Mechanistic Focus)

The elimination of troglitazone and its metabolites from the body occurs primarily through the liver and biliary system, with a minimal contribution from the kidneys. unboundmedicine.comccjm.org

Biliary and Renal Clearance Pathways

Preclinical and clinical studies have consistently shown that the main route of excretion for troglitazone is fecal, accounting for approximately 85-88% of an administered dose. fda.govccjm.org This is a direct consequence of extensive biliary excretion of the drug and its metabolites. nih.govavma.org The sulfate (M1) and glucuronide (M2) conjugates are excreted into the bile. researchgate.net The multidrug resistance-associated protein 2 (MRP2) is involved in the canalicular elimination of both troglitazone sulfate and glucuronide into the bile. xiahepublishing.com

In contrast, renal clearance is a minor pathway for troglitazone elimination. unboundmedicine.com Unchanged troglitazone is not detected in the urine following oral administration, and only about 3% of the radioactivity from a radiolabeled dose is recovered in the urine. fda.govccjm.org Consequently, renal impairment does not significantly affect the clearance of troglitazone or its major metabolites, M1 and M3. fda.gov

The sulfate conjugate of troglitazone (M1) has been shown to be a potent inhibitor of the bile salt export pump (BSEP), a major transporter for bile acids in the liver. researchgate.netoup.com This inhibition could disrupt bile acid homeostasis and is considered a potential mechanism for troglitazone-induced liver injury. researchgate.netemulatebio.com Additionally, troglitazone sulfate has a high affinity for and is transported by organic anion transporting polypeptides (OATPs), specifically OATP-C, which are located on the basolateral membrane of hepatocytes. nih.gov This interaction may interfere with the hepatic uptake and efflux of other endogenous compounds. nih.gov

Enterohepatic Recirculation Dynamics of Conjugates

Troglitazone and its metabolites undergo significant enterohepatic recirculation. diabetesjournals.orgoup.com This process involves the excretion of metabolites, primarily the sulfate conjugate (M1), into the bile. nih.gov In the intestine, a portion of the excreted M1 is deconjugated back to the parent compound, troglitazone, by arylsulfate sulfotransferase produced by the intestinal flora. nih.gov This regenerated troglitazone, along with some of the intact M1, is then reabsorbed into the bloodstream. nih.gov The cecal injection of M1 in rats resulted in the appearance of both troglitazone and M1 in the plasma, providing direct evidence for this deconjugation and reabsorption process. nih.gov This enterohepatic cycling of troglitazone may contribute to prolonging its pharmacological effects. nih.gov

Mechanistic Studies of Troglitazone Sulfate Sodium in Preclinical Models and in Vitro Systems

Cellular Assays and Functional Readouts

Gene Expression Profiling and Proteomic Analysis

Mechanistic insights into the effects of Troglitazone (B1681588) Sulfate (B86663) Sodium have been significantly advanced by proteomic and gene expression studies. These analyses, while often conducted with the parent compound troglitazone, have unveiled pathways that are critically influenced by its sulfated metabolite.

A pivotal finding is the potent inhibitory effect of Troglitazone Sulfate on the canalicular bile salt export pump (Bsep), a protein essential for hepatobiliary transport. nih.gov Proteomic and transport assays revealed that Troglitazone Sulfate is a substantially more powerful inhibitor of the ATP-dependent taurocholate transport mediated by Bsep than its parent compound. nih.gov The IC50 value for Bsep inhibition by Troglitazone Sulfate was found to be between 0.4-0.6 μM, whereas troglitazone itself was approximately ten times less potent, with an IC50 value of 3.9 μM. nih.gov This strong inhibition by the sulfate metabolite is considered a key factor in the cholestatic potential of the drug, which could contribute to liver injury. nih.gov

Broader proteomic analyses of cells treated with troglitazone have identified significant alterations in protein expression profiles. In human hepatoma HepG2 cells, treatment with troglitazone led to a dose-dependent increase in the expression of the chaperone protein BiP (Binding immunoglobulin protein), an endoplasmic reticulum stress marker. oup.com This effect was correlated with the toxic effects of the drug. oup.com Furthermore, integrative toxicoproteomics using a mouse model with underlying mitochondrial stress (Sod2+/-) revealed that prolonged troglitazone exposure leads to significant shifts in the mitochondrial proteome, including perturbations in glutathione (B108866) (GSH) metabolism and the specific activation of stress-related pathways involving ASK1-JNK and FOXO3a. acs.org

Gene expression studies comparing troglitazone with other thiazolidinediones like rosiglitazone (B1679542) and pioglitazone (B448) in rat hepatocytes showed that troglitazone had a more significant impact on multiple pathways, including xenobiotic metabolism, proliferation, DNA damage, oxidative stress, and inflammation. nih.gov DNA microarray analysis in 3T3-L1 adipocytes treated with troglitazone identified the upregulation of genes involved in apoptotic processes, such as Cycs, Cidec, and Cited1. jst.go.jp While these studies primarily used the parent compound, the high accumulation of Troglitazone Sulfate in liver tissue suggests its direct involvement in these observed gene and protein expression changes. nih.gov

Table 1: Summary of Key Gene and Protein Expression Changes This table is interactive. You can sort and filter the data.

| Compound | System/Cell Line | Key Protein/Gene Affected | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Troglitazone Sulfate | Rat Liver Plasma Membranes | Bile Salt Export Pump (Bsep) | Potent inhibition of transport activity | nih.gov |

| Troglitazone | Human Hepatoma (HepG2) Cells | Binding immunoglobulin protein (BiP) | Dose-dependent increase in expression | oup.com |

| Troglitazone | Sod2+/- Mouse Hepatic Mitochondria | Glutathione (GSH) metabolism proteins | Perturbation | acs.org |

| Troglitazone | Sod2+/- Mouse Hepatic Mitochondria | ASK1-JNK, FOXO3a | Activation of stress pathways | acs.org |

| Troglitazone | Rat Hepatocytes, Clone 9 Rat Liver Cells | Multiple pathways (metabolism, stress, inflammation) | Significant impact on gene expression | nih.gov |

| Troglitazone | 3T3-L1 Adipocytes | Cycs, Cidec, Cited1 | Upregulation | jst.go.jp |

Mitochondrial Function and Bioenergetics (e.g., Oxygen Consumption Rate, ATP Levels)

A significant body of evidence points to mitochondrial dysfunction as a central mechanism in the cellular effects of troglitazone. The parent compound directly impacts mitochondrial homeostasis, leading to changes in energy production and membrane integrity.

In human hepatoma HepG2 cells, troglitazone induces a concentration- and time-dependent decrease in cellular ATP concentrations, an effect observed at time points preceding cell death and at non-cytotoxic concentrations. oup.com This decrease in ATP is accompanied by a rapid reduction in the mitochondrial membrane potential. oup.com Studies using a Seahorse analyzer on breast cancer cells treated with a troglitazone derivative also confirmed a decrease in the mitochondrial oxygen consumption rate (OCR), which was attributed to the inhibition of respiratory chain complex I. nih.gov Despite this inhibition of oxidative phosphorylation, ATP levels were not immediately altered, suggesting a compensatory shift towards glycolysis. nih.gov

Further investigations have shown that troglitazone promotes the degradation of PGC-1α, a key regulator of mitochondrial biogenesis, which results in reduced mitochondrial mass and suppresses the expression of enzymes involved in oxidative phosphorylation. nih.gov This action contributes to the observed decrease in cellular ATP levels. nih.gov In isolated rat liver mitochondria, troglitazone was found to induce the mitochondrial permeability transition (MPT), a critical event that can lead to apoptosis or necrosis. jst.go.jp

While these studies focus on troglitazone, the potent inhibition of the bile salt export pump (Bsep) by its metabolite, Troglitazone Sulfate, is highly relevant to cellular bioenergetics. nih.gov Bsep inhibition can lead to the intracellular accumulation of bile acids, which are known to cause mitochondrial damage and impair ATP production, thus providing an indirect but powerful mechanism by which Troglitazone Sulfate can disrupt mitochondrial function. nih.govoup.comfrontiersin.org

Table 3: Effects of Troglitazone on Mitochondrial Function and Bioenergetics This table is interactive. You can sort and filter the data.

| System/Cell Line | Parameter | Observed Effect | Reference(s) |

|---|---|---|---|

| HepG2 Human Hepatoma Cells | Cellular ATP Levels | Concentration- and time-dependent decrease | oup.com |

| HepG2 Human Hepatoma Cells | Mitochondrial Membrane Potential | Significant decrease | oup.com |

| Breast Cancer Cells (MCF7, MDA-MB-231) | Oxygen Consumption Rate (OCR) | Decrease | nih.gov |

| Breast Cancer Cells (MCF7, MDA-MB-231) | Respiratory Chain | Inhibition of Complex I | nih.gov |

| HepG2 Human Hepatoma Cells | PGC-1α Protein | Stimulated degradation | nih.gov |

| HepG2 Human Hepatoma Cells | Mitochondrial Mass | Reduction | nih.gov |

| Isolated Rat Liver Mitochondria | Mitochondrial Permeability Transition | Induction | jst.go.jp |

Animal Models for Investigating Pharmacological Actions

Genetically Modified Animal Models for Pathway Elucidation

The use of genetically modified animal models has been instrumental in uncovering the pathways that mediate troglitazone's toxic effects, particularly in the liver. These models have helped to test the hypothesis that underlying genetic predispositions can render individuals susceptible to drug-induced injury.

A key model used in this research is the heterozygous superoxide (B77818) dismutase 2 (Sod2+/-) mouse. nih.govoup.comoup.com These mice have a reduced capacity to scavenge mitochondrial superoxide radicals, leading to a state of clinically silent mitochondrial stress. nih.gov While troglitazone does not cause hepatotoxicity in normal healthy rodents, prolonged administration to Sod2+/- mice resulted in overt liver injury, characterized by increased serum alanine (B10760859) aminotransferase activity and midzonal hepatic necrosis. nih.govoup.com This demonstrates that a pre-existing, genetically determined mitochondrial vulnerability can be unmasked by the drug. nih.govoup.com

In these susceptible mice, hepatic mitochondria isolated after troglitazone treatment showed decreased activity of aconitase and complex I, along with increased protein carbonyls, which are indicative of enhanced mitochondrial oxidant stress. nih.govoup.com Furthermore, hepatocytes isolated from untreated Sod2+/- mice, but not wild-type mice, exhibited a concentration-dependent increase in mitochondrial superoxide anion levels when exposed to troglitazone. nih.govoup.com Quantitative proteomic analysis of these mice confirmed that troglitazone administration led to a shift from an early compensatory response to eventual intolerable oxidative stress, linked to a decrease in the mitochondrial glutathione import protein. acs.org These findings support the hypothesis that inherited mitochondrial abnormalities can be a critical determinant of susceptibility to troglitazone-induced liver injury. nih.govoup.com

Comparative Pharmacological Effects with Parent Troglitazone and Other Thiazolidinediones

Comparative studies are essential for distinguishing the specific pharmacological profile of Troglitazone Sulfate from its parent compound and other drugs in the same class.

The most striking comparison is between Troglitazone Sulfate and troglitazone itself. In vitro studies using isolated rat liver canalicular plasma membranes have definitively shown that Troglitazone Sulfate is a much more potent inhibitor of the bile salt export pump (Bsep) than troglitazone. nih.gov The inhibitory constant (Ki) for Troglitazone Sulfate was 0.23 μM, while for troglitazone it was 1.3 μM, indicating that the sulfate metabolite is the primary agent responsible for the cholestatic effects of the drug. Given that male rats form Troglitazone Sulfate four times faster and accumulate fivefold higher levels in the liver compared to females, this also explains the observed gender difference in sensitivity to troglitazone-induced cholestasis in rats. nih.gov

When comparing troglitazone to other thiazolidinediones like rosiglitazone and pioglitazone, significant differences in their effects on mitochondrial function emerge. Troglitazone, but not rosiglitazone or pioglitazone, was found to selectively stimulate the degradation of the mitochondrial biogenesis regulator PGC-1α. nih.gov This leads to a reduction in mitochondrial mass and an increase in mitochondrial reactive oxygen species (ROS), effects not observed with the other two drugs. nih.gov Gene expression analyses also revealed that troglitazone has a much more significant impact on a wide range of cellular pathways in vitro compared to rosiglitazone and pioglitazone, despite a lack of major perturbations in vivo in rats. nih.gov These distinct actions are thought to be linked to troglitazone's unique chemical structure and contribute to its specific toxicity profile. nih.gov

Table 4: Comparative Pharmacological Effects This table is interactive. You can sort and filter the data.

| Compound(s) | System/Assay | Finding | Reference(s) |

|---|---|---|---|

| Troglitazone Sulfate vs. Troglitazone | Rat Liver Bsep Inhibition | Troglitazone Sulfate is ~10-fold more potent as a Bsep inhibitor. | nih.gov |

| Troglitazone Sulfate vs. Troglitazone | Rat Liver Bsep Inhibition | Ki values were 0.23 μM for the sulfate and 1.3 μM for the parent compound. | |

| Troglitazone vs. Rosiglitazone/Pioglitazone | HepG2 Cells | Only troglitazone stimulates PGC-1α protein degradation. | nih.gov |

| Troglitazone vs. Rosiglitazone/Pioglitazone | HepG2 Cells | Only troglitazone elevates mitochondrial ROS. | nih.gov |

| Troglitazone vs. Rosiglitazone/Pioglitazone | Rat Hepatocytes | Troglitazone has a more significant impact on gene expression across multiple pathways. | nih.gov |

Structure-Activity Relationships for Biological Activity

The biological activity of troglitazone and related thiazolidinediones (TZDs) is intrinsically linked to their molecular structure. The quintessential TZD framework consists of three main components: an acidic thiazolidinedione head group, a central aromatic ring, and a variable lipophilic side chain or tail. nih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating how modifications to each of these components influence the potency, selectivity, and functional outcomes of these compounds, including their interaction with the primary target, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and other biological targets. nih.govfrontiersin.org

The thiazolidine-2,4-dione head group is a critical structural feature. researchgate.net It acts as a potent electron acceptor and its acidic N-H proton is essential for binding to the PPARγ ligand-binding domain (LBD). simm.ac.cn This interaction typically involves hydrogen bonds with key amino acid residues in the receptor's binding pocket, anchoring the molecule and initiating the conformational changes required for receptor activation. simm.ac.cn

The central phenyl ring and the one-carbon linker connecting it to the TZD head group are also important for maintaining the optimal spatial arrangement for receptor binding. nih.gov Modifications to this central linker can significantly alter the pharmacodynamic properties of the molecule. nih.gov

The lipophilic tail group is the most variable region among different TZD analogs and largely determines the potency and selectivity of the compound. nih.gov In troglitazone, this tail consists of a 6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy group. frontiersin.org This unique chromanol moiety, derived from vitamin E, distinguishes troglitazone from other glitazones like rosiglitazone and pioglitazone and is thought to contribute to some of its distinct biological effects. frontiersin.orgdrugbank.com SAR studies have shown that a variety of bulky hydrophobic tails can be accommodated, leading to changes in activity. nih.gov For instance, analogs with an indole (B1671886) moiety in this position have demonstrated high insulin-sensitizing activity. nih.gov

Comparative Activity of Thiazolidinedione Analogs

The interaction with PPARγ is a hallmark of the TZD class, but the potency of this interaction varies among analogs. These differences are attributed to the specific nature of their lipophilic side chains. researchgate.net

| Compound | Key Structural Features | Relative PPARγ Agonist Activity (Fold Induction over control) |

| Troglitazone | Chromanol tail derived from Vitamin E. frontiersin.org | ~2.5 researchgate.net |

| Pioglitazone | Pyridine ring in the side chain. researchgate.net | ~4.5 researchgate.net |

| Rosiglitazone | Pyridine ring with an N-methyl group in the side chain. researchgate.net | ~7.0 researchgate.net |

Research has also explored the activity of troglitazone and its analogs beyond PPARγ activation. Studies on the inhibition of Hepatitis B Virus (HBV) infection revealed that the anti-HBV activity of troglitazone is independent of its PPARγ ligand activity. frontiersin.org Analysis of analogs suggested that both the thiazolidinedione moiety and the chromanol moiety were important for this effect, with ciglitazone (B1669021) identified as a more potent anti-HBV analog. frontiersin.org

Activity of Troglitazone Sulfate

In preclinical models, troglitazone is metabolized, primarily in the liver, to troglitazone sulfate. nih.gov This sulfated metabolite exhibits distinct biological activities, particularly concerning hepatobiliary transport. In vitro studies using isolated canalicular rat liver plasma membrane vesicles have demonstrated that both troglitazone and troglitazone sulfate competitively inhibit the ATP-dependent taurocholate transport mediated by the bile salt export pump (Bsep). nih.gov

Notably, troglitazone sulfate is a significantly more potent inhibitor of Bsep than its parent compound. nih.gov This potent inhibition of a primary bile acid transporter is a key mechanistic finding in preclinical models. nih.gov

| Compound | Target | Inhibition Type | Apparent Kᵢ Value (µM) |

| Troglitazone | Bile Salt Export Pump (Bsep) | Competitive | 1.3 nih.gov |

| Troglitazone Sulfate | Bile Salt Export Pump (Bsep) | Competitive | 0.23 nih.gov |

This structure-activity relationship, where the addition of a sulfate group drastically increases inhibitory potency against Bsep, highlights that metabolic transformation can fundamentally alter the biological activity profile of the parent molecule. Studies in Mrp2-deficient rats confirmed that this inhibition is a direct interaction with Bsep. nih.gov

Analytical Methodologies for Research on Troglitazone Sulfate Sodium

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating Troglitazone (B1681588) Sulfate (B86663) Sodium from complex biological matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely utilized technique for the analysis of troglitazone and its metabolites, including Troglitazone Sulfate. Research studies have established robust HPLC methods for the simultaneous determination of these compounds in various biological samples. jneonatalsurg.com

A common approach involves reverse-phase HPLC (RP-HPLC) coupled with UV detection. jneonatalsurg.com For instance, one method utilized a Superspher 60 RP Select B column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. The detection was carried out at a wavelength of 255 nm. Sample preparation for analysis in biological matrices like rat plasma typically involves protein precipitation with acetonitrile, followed by evaporation and reconstitution in the mobile phase.

The versatility of HPLC allows for its application in various research contexts, from pharmacokinetic studies to the analysis of drug formulations. jneonatalsurg.comresearchgate.net The development of stability-indicating HPLC methods is also crucial for assessing the degradation of the compound under different stress conditions. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity, making it an invaluable tool for the identification and quantification of Troglitazone Sulfate Sodium and other metabolites. nih.gov This technique is particularly effective for analyzing complex biological samples such as plasma, bile, and urine. nih.gov

High-resolution LC/MS has been instrumental in the comprehensive detection of troglitazone metabolites. nih.gov By employing advanced data processing algorithms, researchers can effectively subtract background interference from biological matrices, leading to the reliable identification of known and novel metabolites, including a sulfate conjugate found in bile. nih.gov This approach often utilizes a generic data acquisition method without prior assumptions about metabolite masses or fragmentation patterns. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of troglitazone and its metabolites, including the sulfate conjugate. The use of an atmospheric pressure interface with electrospray ionization (ESI) in positive ion mode is a common configuration.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the structural elucidation of this compound, its metabolites, and any potential impurities. These methods provide detailed information about the molecular structure and are used to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Metabolites and Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful tool for the structural characterization of troglitazone and its derivatives. researchgate.netnih.gov Solid-state NMR (ssNMR) has been effectively used to study the solid-state interactions and recrystallization behavior of troglitazone in dispersions. researchgate.net For instance, 13C cross-polarization magic angle spinning (CP/MAS) NMR can detect subtle structural differences in troglitazone that are not observable by other techniques like powder X-ray diffraction. acs.orgacs.org While solution NMR data confirm the identity of different polymorphic forms in solution, solid-state techniques reveal their distinct physical properties. google.comgoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Purity and Identity Confirmation in Research Settings

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are routinely used for the confirmation of identity and assessment of purity of troglitazone and its related compounds in research settings. google.comgoogle.com UV-Vis spectroscopy, which involves the absorption of ultraviolet or visible light by a molecule, provides information about its electronic transitions. soeagra.com The UV spectrum of troglitazone is one of the parameters used to confirm its identity. google.comgoogle.com

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectra of different polymorphic forms of troglitazone show distinct differences, which can be used to differentiate them. google.comgoogle.com These spectroscopic methods, often used in conjunction with other analytical techniques, play a crucial role in the quality control and characterization of troglitazone and its derivatives. conicet.gov.ar

Immunoassays and Biochemical Assays for Molecular Interactions

Understanding the molecular interactions of this compound is critical to elucidating its biological activity and potential mechanisms of action. Immunoassays and biochemical assays are key methodologies employed for this purpose.

Research has shown that troglitazone and its sulfate metabolite can interact with and inhibit transport proteins. For example, studies have demonstrated their ability to competitively inhibit the ATP-dependent taurocholate transport catalyzed by the bile salt export pump (Bsep). Such interactions are investigated using in vitro transport assays with canalicular liver plasma membrane vesicles (cLPMV).

Furthermore, biochemical assays are employed to study the effects of troglitazone on various cellular processes. Western blot analysis, for instance, has been used to examine the impact of troglitazone on protein expression levels related to cellular pathways. spandidos-publications.com Surface plasmon resonance (SPR) is another technique used to directly assess the interaction between troglitazone and its target proteins, such as the sodium taurocholate cotransporting polypeptide (NTCP). asm.org These assays provide valuable insights into the molecular mechanisms underlying the biological effects of this compound.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone in pharmacological research for determining the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as Troglitazone, the binding affinity of the test compound can be determined. nih.gov These assays are crucial for understanding the molecular interactions that underpin the biological effects of a drug.

Troglitazone is known to be a high-affinity ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). drugbank.comoup.com Radioligand binding studies have been instrumental in quantifying this interaction. In such assays, a radiolabeled PPARγ agonist is incubated with a source of the receptor, such as cell homogenates or purified receptor protein. The addition of increasing concentrations of unlabeled Troglitazone allows for the determination of its inhibitory concentration (IC50), which is the concentration required to displace 50% of the radiolabeled ligand. This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity. giffordbioscience.com

Research has demonstrated that Troglitazone binds with high affinity to the PPARγ subtype. oup.com Upon binding, it activates the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs), thereby regulating the transcription of target genes involved in glucose and lipid metabolism. oup.comijpsonline.comijpsonline.com

Table 1: Receptor Binding Affinity of Troglitazone

| Receptor | Ligand Type | Affinity (Ki) | Assay Type | Reference |

| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Agonist | High | Radioligand Binding Assay | drugbank.comoup.com |

| Peroxisome Proliferator-Activated Receptor-alpha (PPARα) | Ligand | Lower than PPARγ | Radioligand Binding Assay | drugbank.com |

Enzyme Activity Assays for Metabolic Pathway Characterization

Enzyme activity assays are essential for elucidating the metabolic fate of a drug by identifying the enzymes responsible for its transformation and assessing the potential for drug-drug interactions. sigmaaldrich.comthermofisher.com These assays typically measure the rate at which an enzyme converts a substrate to a product, and how this rate is affected by the presence of a test compound like Troglitazone or its metabolites.

The metabolism of Troglitazone involves several enzymatic pathways, with a significant role played by the Cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Troglitazone is metabolized into several metabolites, including a sulfate conjugate (Metabolite 1 or M1), a quinone-type metabolite (Metabolite 3 or M3), and a glucuronide conjugate (Metabolite 2 or M2). nih.gov Enzyme activity assays have been employed to investigate the inhibitory effects of Troglitazone and its metabolites on various CYP isoforms.

Studies using recombinant human CYP enzymes and human liver microsomes have shown that Troglitazone can inhibit several CYP enzymes. nih.gov For instance, Troglitazone has been found to be an inhibitor of CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov The inhibitory potential is often quantified by the 50% inhibition concentration (IC50), which is the concentration of the inhibitor that reduces enzyme activity by half. nih.gov The sulfate conjugate of Troglitazone (M1) has also been shown to be an inhibitor of CYP2C enzymes, although generally less potent than the parent compound or the quinone metabolite (M3). nih.gov

Furthermore, research indicates that Troglitazone can act as an inducer of certain CYP enzymes, such as CYP3A4. nih.gov Induction studies, often conducted in primary cultures of human hepatocytes, measure changes in enzyme expression (mRNA and protein levels) and activity following exposure to the compound. nih.gov

Table 2: Inhibitory Effects of Troglitazone and its Sulfate Metabolite on Cytochrome P450 Enzymes

| Enzyme | Compound | Effect | IC50 / Ki | Assay System | Reference |

| CYP2C8 | Troglitazone | Inhibition | IC50 ≈ 5 µM | Recombinant Human CYP Enzymes | nih.gov |

| CYP2C9 | Troglitazone | Inhibition | IC50 ≈ 5 µM | Recombinant Human CYP Enzymes | nih.gov |

| CYP2C19 | Troglitazone | Inhibition | IC50 ≈ 20 µM | Recombinant Human CYP Enzymes | nih.gov |

| CYP3A4 | Troglitazone | Inhibition | IC50 ≈ 20 µM | Recombinant Human CYP Enzymes | nih.gov |

| CYP2C Enzymes | Troglitazone Sulfate (M1) | Inhibition | Less potent than Troglitazone and M3 | Recombinant Human CYP Enzymes | nih.gov |

| CYP3A4 | Troglitazone | Induction | EC50 = 5-10 µM | Primary Human Hepatocytes | nih.gov |

Note: The table presents approximate IC50 and EC50 values as reported in the cited literature.

Interactions of Troglitazone Sulfate Sodium with Biological Systems at the Molecular Level

Synergistic and Antagonistic Effects in In Vitro Co-incubation Studies

The biological activity of troglitazone (B1681588) sulfate (B86663) is notably apparent in co-incubation studies, where its presence can synergistically enhance the cytotoxic effects of other endogenous compounds, particularly bile acids. Research using in vitro hepatocyte models has demonstrated that compounds known to cause clinical cholestasis, including the parent compound troglitazone, exhibit significantly increased toxicity when co-incubated with a mixture of bile acids. researchgate.net This synergistic toxicity is observed as a marked decrease in hepatocyte functionality. researchgate.net

The mechanism underlying this synergy is linked to the potent inhibitory effects of troglitazone and its metabolites on bile acid transport proteins. researchgate.netxiahepublishing.com When hepatocytes are simultaneously exposed to troglitazone and elevated levels of bile acids, the inhibition of efflux transporters by metabolites like troglitazone sulfate leads to intracellular bile acid accumulation, amplifying cellular stress and resulting in enhanced toxicity. xiahepublishing.com

Table 1: Synergistic Effects in In Vitro Co-incubation

| Co-incubated Substance | Cell/System Model | Observed Effect | Reference |

|---|---|---|---|

| Bile Acids | Sandwich-Cultured Human Hepatocytes | Enhanced toxicity and compromised hepatocyte functionality. | researchgate.net |

| Daunorubicin, Etoposide, Cytarabine | Acute Myelogenous Leukaemia (AML) Cell Lines | Synergistic cytotoxicity against leukaemia cells (observed with parent compound troglitazone). | nih.gov |

Modulation of Endogenous Ligand and Substrate Metabolism or Transport

Troglitazone sulfate has been identified as a significant modulator of transport pathways for endogenous ligands and substrates, most notably bile acids and steroid conjugates. Its primary mechanism of action at this level is the inhibition of key transporter proteins responsible for moving these substances out of hepatocytes. xiahepublishing.comphysiology.org

Research has shown that troglitazone sulfate is a potent inhibitor of the Bile Salt Export Pump (BSEP), a critical transporter located on the canalicular membrane of hepatocytes responsible for pumping bile acids into the bile canaliculi. xiahepublishing.com Simultaneously, it inhibits the Multidrug Resistance-Associated Protein 4 (MRP4) and the Organic Solute Transporter alpha/beta (OSTα/β), both of which are located on the basolateral membrane and provide an alternative efflux pathway for bile acids back into the bloodstream, especially under cholestatic conditions. xiahepublishing.comphysiology.orgnih.gov

The inhibition of OSTα/β by troglitazone sulfate is particularly noteworthy. OSTα/β is a bidirectional transporter that facilitates the movement of bile acids, steroid sulfates like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate, and certain drugs across the cell membrane down their concentration gradient. physiology.orgnih.gov In vitro studies using cells overexpressing OSTα/β confirmed that troglitazone sulfate significantly inhibits the transport of taurocholate, a primary bile acid. physiology.org This dual inhibition of both canalicular (BSEP) and basolateral (MRP4, OSTα/β) efflux pathways can severely impair the liver's ability to clear bile acids, leading to their intracellular accumulation. xiahepublishing.com

Table 2: Modulation of Endogenous Substrate Transport by Troglitazone Sulfate

| Transporter Protein | Location | Endogenous Substrate(s) | Effect of Troglitazone Sulfate | Reference |

|---|---|---|---|---|

| Bile Salt Export Pump (BSEP) | Canalicular Membrane | Bile Acids (e.g., Taurocholate) | Inhibition | xiahepublishing.com |

| Multidrug Resistance-Associated Protein 4 (MRP4) | Basolateral Membrane | Bile Acids, Conjugated Steroids | Inhibition | xiahepublishing.com |

| Organic Solute Transporter (OSTα/β) | Basolateral Membrane | Bile Acids, Dehydroepiandrosterone sulfate (DHEAS), Estrone Sulfate | Inhibition | physiology.orgnih.gov |

Influence on Cellular Homeostasis and Stress Response Pathways

The interaction of troglitazone and its metabolites with cellular systems can profoundly influence homeostasis and activate stress response pathways. The parent compound, troglitazone, is known to directly affect mitochondrial function. oup.comnih.gov Studies in HepG2 liver cells show that troglitazone induces a rapid, dose-dependent decrease in mitochondrial membrane potential, which precedes other signs of cell injury. nih.gov This disruption of mitochondrial homeostasis leads to decreased cellular ATP concentrations and can trigger apoptosis, as evidenced by the activation of caspase 3. oup.comnih.gov

The actions of troglitazone sulfate on bile acid transport are directly linked to the disruption of cellular homeostasis. By inhibiting BSEP, MRP4, and OSTα/β, the metabolite contributes to intrahepatic cholestasis, a condition characterized by the accumulation of toxic levels of bile acids within hepatocytes. xiahepublishing.com This accumulation is a significant cellular stressor that can trigger multiple stress response pathways.

Prolonged cellular stress, such as that induced by cholestasis or mitochondrial dysfunction, activates adaptive mechanisms including the unfolded protein response (UPR) and the oxidative stress response (OSR). biorxiv.org Studies investigating the broader effects of troglitazone have shown upregulation of genes associated with the UPR and heat shock response (HSR). biorxiv.org Furthermore, troglitazone has been shown to induce autophagy, a cellular process for degrading and recycling damaged components to maintain homeostasis. nih.govjst.go.jp In some cell lines, this process can lead to autophagy-induced cytotoxicity. jst.go.jp The cholestatic stress induced by troglitazone sulfate's inhibition of bile acid transporters is a key contributor to the activation of these overarching cellular stress and survival/death pathways. xiahepublishing.com

Table 3: Influence on Cellular Homeostasis and Stress Pathways

| Cellular Process/Pathway | Observed Effect | Implication of Troglitazone/Metabolite | Reference |

|---|---|---|---|

| Mitochondrial Homeostasis | Rapid decrease in mitochondrial membrane potential; decreased cellular ATP. | Direct effect of the parent compound, troglitazone, leading to energy depletion. | oup.comnih.gov |

| Bile Acid Homeostasis | Intracellular accumulation of bile acids (cholestasis). | Troglitazone sulfate inhibits BSEP, MRP4, and OSTα/β efflux transporters. | xiahepublishing.comphysiology.org |

| Apoptosis | Activation of Caspase 3. | Triggered by mitochondrial dysfunction induced by the parent compound. | nih.gov |

| Autophagy | Increased LC3-II expression (autophagy marker). | Induced by the parent compound; can lead to cytotoxicity. | jst.go.jp |

| Cellular Stress Response (UPR, HSR) | Upregulation of stress response genes. | Induced by the parent compound in response to cellular stress. | biorxiv.org |

Advanced Research Perspectives and Theoretical Implications of Troglitazone Sulfate Sodium Studies

Contribution to Understanding Sulfotransferase and Sulfatase Enzyme Biology

Research on the metabolism of Troglitazone (B1681588) has significantly illuminated the roles of sulfotransferase (SULT) and sulfatase enzymes in drug metabolism. Sulfation was identified as a primary metabolic pathway for Troglitazone, with Troglitazone Sulfate (B86663) being a major metabolite detected in human plasma. nih.gov

Studies using recombinant sulfotransferases and human liver cytosols pinpointed specific enzymes responsible for this biotransformation. Phenol sulfotransferase (ST1A3) and, to a lesser extent, estrogen sulfotransferase (ST1E4) were identified as the most active sulfotransferases in catalyzing the sulfation of Troglitazone. nih.gov Further analysis revealed that the hepatic content of ST1A3 is approximately 13 times higher than that of ST1E4, suggesting that ST1A3 is the principal enzyme for Troglitazone sulfation in the liver. nih.gov

| Enzyme Family | Specific Enzyme | Role in Troglitazone Metabolism | Key Finding |

| Sulfotransferase (SULT) | ST1A3 (Phenol Sulfotransferase) | Major enzyme for sulfation of Troglitazone in the liver. nih.gov | Hepatic content is significantly higher than other involved enzymes. nih.gov |

| Sulfotransferase (SULT) | ST1E4 (Estrogen Sulfotransferase) | Active in Troglitazone sulfation, but to a lesser extent than ST1A3. nih.gov | Plays a secondary role in the hepatic sulfation of Troglitazone. nih.gov |

| Sulfatase | Not specified | General role in hydrolyzing sulfate conjugates, potentially reversing sulfation. researchgate.netfrontiersin.org | The balance between sulfation and desulfation is crucial for metabolite disposition. frontiersin.orgfrontiersin.org |

Insights into Prodrug and Metabolite Activation/Deactivation Mechanisms

The study of Troglitazone and its sulfate conjugate provides a compelling case study in the activation and deactivation of drug metabolites. Sulfation is generally considered a detoxification pathway, converting a pharmacologically active or toxic compound into a more water-soluble, inactive, and excretable metabolite. In the case of Troglitazone, sulfation is a major route of metabolism. nih.govnih.gov The resulting Troglitazone Sulfate was initially considered a benign metabolite. nih.gov

However, further research has suggested a more complex role for Troglitazone Sulfate. While the parent drug, Troglitazone, was linked to cytotoxicity, its sulfate, glucuronide, and quinone metabolites initially showed negligible direct toxicity in some cell-based assays. nih.gov This would suggest that sulfation is indeed a deactivation pathway. Yet, other studies have proposed that Troglitazone Sulfate itself might not be entirely inert. It has been implicated in adverse effects through mechanisms such as the inhibition of the bile salt export pump (BSEP), which can lead to cholestasis. nottingham.ac.uknih.gov One study demonstrated that chemically synthesized Troglitazone Sulfate was more toxic than the parent compound in a human hepatocyte cell line and induced greater oxidative stress, suggesting it could be a reactive metabolite. nih.gov

This dual nature of Troglitazone Sulfate—a product of a major clearance pathway that may also possess biological activity—highlights the complexities of metabolite assessment. It underscores the concept that metabolites are not always simply inactive end-products but can have their own pharmacological or toxicological profiles. The investigation into Troglitazone's metabolic activation also extends to other pathways, such as the formation of a quinone metabolite (TGZQ) through oxidation, which is considered a reactive species. scialert.netnih.gov The mechanisms for the metabolic activation of Troglitazone are thought to potentially involve a reactive sulfonium (B1226848) ion. nih.gov

Role in Advancing PPARγ Agonist Research and Related Pathways beyond Parent Compounds

Troglitazone was the first marketed thiazolidinedione, a class of drugs that acts as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). scialert.netwikipedia.org PPARγ is a nuclear receptor that plays a critical role in regulating genes involved in glucose and lipid metabolism. fda.govdrugbank.com The study of Troglitazone and its metabolites has provided a deeper understanding of PPARγ agonism and its downstream consequences.

While the parent drug, Troglitazone, is a potent PPARγ agonist, research has also investigated the activity of its metabolites. drugbank.com The inhibitory effects of Troglitazone and its metabolites on various cytochrome P450 enzymes have been compared, with the quinone-type metabolite (M3) being a more potent inhibitor of CYP2C enzymes than the sulfate conjugate (M1). nih.gov This demonstrates that metabolic transformation can significantly alter the interaction of a molecule with other biological targets beyond its primary receptor.

Furthermore, research on Troglitazone has uncovered PPARγ-independent mechanisms of action. For instance, Troglitazone has been shown to attenuate transforming growth factor (TGF)-β1-induced epithelial-mesenchymal transition (EMT) in alveolar epithelial cells through a pathway that does not involve PPARγ. plos.org This effect was linked to the inhibition of β-catenin-dependent signaling. plos.org Additionally, Troglitazone has been found to antagonize survival pathways induced by STAT-3 in pancreatic cancer cells, demonstrating its influence on cellular signaling cascades beyond its role as a PPARγ agonist. nih.gov These findings encourage a broader investigation of drug-target interactions and off-target effects for other PPARγ agonists, moving beyond the parent compound to consider the full spectrum of its metabolites and their potential biological activities.

| Pathway/Target | Effect of Troglitazone/Metabolite | Implication for Research |

| PPARγ | Troglitazone is a potent agonist. drugbank.com | Foundation for understanding the therapeutic effects of thiazolidinediones. |

| Cytochrome P450 (CYP) Enzymes | Troglitazone and its quinone metabolite (M3) inhibit CYP2C enzymes. nih.gov | Highlights the potential for drug-drug interactions and the altered activity of metabolites. |

| TGF-β1/β-catenin Signaling | Troglitazone inhibits EMT in a PPARγ-independent manner. plos.org | Reveals alternative mechanisms of action and therapeutic potential beyond diabetes. |

| STAT-3 Signaling | Troglitazone counteracts STAT-3-dependent survival pathways. nih.gov | Suggests a role in cancer biology and the interplay between metabolic and oncogenic signaling. |

Conceptual Models for Predicting Metabolite Activity and Disposition in Research

The challenges in understanding the disposition and potential toxicity of Troglitazone and its metabolites have spurred the development and refinement of conceptual models for predicting these phenomena. A key aspect has been the effort to extrapolate in vitro metabolic data to the in vivo situation.

Studies have used in vitro systems with hepatic cytosol and microsomes to determine the kinetics of Troglitazone's sulfation and glucuronidation. nih.gov The metabolic clearance predicted from these in vitro data was found to be comparable to the metabolic clearance measured in vivo, suggesting that semiquantitative extrapolation is possible for this compound. nih.gov This provides a framework for using in vitro data to anticipate the metabolic fate of new chemical entities.

A more advanced model involves the use of sandwich-cultured hepatocytes (SCHs). This in vitro system maintains the structural and functional polarity of hepatocytes, including the formation of bile canaliculi, allowing for the simultaneous investigation of metabolism and the transport of both parent drugs and their metabolites. doi.org For Troglitazone, studies with SCHs have shown no significant species differences in its metabolism and the excretion balance of Troglitazone Sulfate between rats and humans, which aligns with in vivo observations. doi.org This demonstrates the utility of SCHs in creating a more accurate in vitro model that can predict the in vivo hepatic disposition of a drug and its metabolites. doi.org These models are crucial for understanding the interplay between metabolic enzymes and transporters, which ultimately determines the fate of metabolites in the liver. doi.org

Emerging Methodologies and Technologies for Investigating Sulfate Conjugates in Biological Systems

The need to accurately identify and quantify sulfate conjugates like Troglitazone Sulfate has driven the advancement of analytical technologies. The direct detection of intact sulfate conjugates is often challenging, but new methodologies are overcoming these hurdles.

Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (MS/MS), has become a cornerstone for this type of analysis. frontiersin.org Techniques such as multiple reaction monitoring (MRM), precursor ion scanning, and constant neutral loss (CNL) scanning are used to selectively detect sulfated metabolites in complex biological matrices like urine. frontiersin.orgresearchgate.net These methods rely on the characteristic fragmentation behavior of sulfate conjugates during mass spectrometric analysis. frontiersin.orgresearchgate.net

More recently, ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) has emerged as a powerful tool for the untargeted metabolic profiling of sulfated metabolites. researchgate.net This approach, combined with sophisticated data processing, allows for the discovery of novel sulfate conjugates without prior knowledge of their structure. researchgate.net